クレマスチンフマル酸塩
説明
クレマスチンフマル酸塩は、抗コリン作用と鎮静作用を有する第一世代の抗ヒスタミン薬です。くしゃみ、鼻水、目の痒みなど、アレルギー性鼻炎に関連する症状の緩和に一般的に使用されます。 クレマスチンフマル酸塩は、じんましんのかゆみと腫れの軽減にも使用されます .
科学的研究の応用
Clemastine fumarate has several scientific research applications:
Neuropathy Treatment: Clemastine fumarate has been shown to promote myelin repair in murine models of compression neuropathy, making it a potential treatment for conditions like carpal tunnel syndrome.
Multiple Sclerosis: Clemastine fumarate is being investigated as a remyelinating therapy for multiple sclerosis, as it stimulates oligodendrocyte progenitor cell differentiation and myelination
Solubility Studies: Research has been conducted on the solubility of clemastine fumarate in supercritical carbon dioxide, which has implications for its formulation and delivery.
作用機序
クレマスチンフマル酸塩は、選択的なヒスタミンH1受容体拮抗薬です。ヒスタミンH1受容体に結合し、内因性ヒスタミンの作用を阻害します。これにより、くしゃみ、鼻水、かゆみなどの症状が一時的に軽減されます。 クレマスチンフマル酸塩は、抗コリン作用と鎮静作用も示し、その全体的な治療効果に貢献しています .
類似の化合物との比較
クレマスチンフマル酸塩は、ジフェンヒドラミンやケトチフェンなどの他の抗ヒスタミン薬と比較することができます。
類似の化合物
- ジフェンヒドラミン
- ケトチフェン
- クロルフェニラミン
- ブロムフェニラミン
クレマスチンフマル酸塩は、抗ヒスタミン、抗コリン、鎮静作用の独自の組み合わせを持ち、さまざまなアレルギー性疾患の治療に適した選択肢となっています。
生化学分析
Biochemical Properties
Clemastine fumarate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a selective histamine H1 antagonist, binding to the histamine H1 receptor and blocking the action of endogenous histamine . This interaction prevents histamine from exerting its effects, such as increased capillary permeability, vasodilation, and smooth muscle constriction. Additionally, clemastine fumarate exhibits anticholinergic activity, which contributes to its drying effects and sedation .
Cellular Effects
Clemastine fumarate influences various types of cells and cellular processes. It has been shown to promote the differentiation of oligodendrocyte precursor cells into mature oligodendrocytes, which are responsible for myelination in the central nervous system . This effect is particularly relevant in the context of multiple sclerosis, where clemastine fumarate has demonstrated potential as a remyelinating therapy . Furthermore, clemastine fumarate can cross the blood-brain barrier and act on specific neurons and neuroglia, exerting protective effects in neurological disorders . It also affects cell signaling pathways, gene expression, and cellular metabolism by modulating histamine and acetylcholine receptors .
Molecular Mechanism
The molecular mechanism of clemastine fumarate involves its binding interactions with histamine H1 receptors. By competitively binding to these receptors, clemastine fumarate blocks the action of histamine, leading to temporary relief of symptoms such as itching, swelling, and vasodilation . Additionally, clemastine fumarate has been shown to activate the ERK1/2 signaling pathway via the muscarinic acetylcholine receptor M1 (CHRM1) in oligodendrocyte precursor cells, promoting their differentiation and myelination . This dual mechanism of action contributes to its therapeutic effects in allergic conditions and neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of clemastine fumarate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that clemastine fumarate can stimulate remyelination in chronic demyelinating conditions, with significant improvements observed over a period of 150 days . The compound’s stability and efficacy in promoting myelination have been demonstrated in both in vitro and in vivo models . Prolonged treatment with clemastine fumarate may lead to fatigue and other side effects .
Dosage Effects in Animal Models
The effects of clemastine fumarate vary with different dosages in animal models. In a mouse model of preterm white matter injury, clemastine fumarate was found to induce oligodendrocyte differentiation and myelination at a dose of 10 mg/kg/day . The minimum effective dose was determined to be 7.5 mg/kg/day, with higher doses potentially leading to toxic effects . In studies involving multiple sclerosis models, clemastine fumarate was administered at a dose of 5.36 mg orally twice daily, showing significant remyelinating effects without severe adverse events .
Metabolic Pathways
Clemastine fumarate is primarily metabolized in the liver through mono- and didemethylation and glucuronide conjugation . These metabolic pathways involve enzymes such as cytochrome P450, which facilitate the breakdown and elimination of the compound. The metabolites are then excreted through the urine . The involvement of these metabolic pathways ensures the efficient clearance of clemastine fumarate from the body, minimizing the risk of accumulation and toxicity.
Transport and Distribution
Clemastine fumarate is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations attained within 2-4 hours after administration . It is widely distributed throughout the body, with a volume of distribution of approximately 800 liters . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Clemastine fumarate is primarily transported in the bloodstream and interacts with various transporters and binding proteins to reach its target tissues .
Subcellular Localization
The subcellular localization of clemastine fumarate is primarily determined by its interactions with specific receptors and transporters. In the central nervous system, clemastine fumarate targets oligodendrocyte precursor cells and promotes their differentiation into mature oligodendrocytes . This process involves the activation of signaling pathways such as ERK1/2 and the modulation of gene expression . Additionally, clemastine fumarate may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function.
準備方法
クレマスチンフマル酸塩の調製には、いくつかの手順が関与します。
出発物質: N-メチル-2-(2-エトキシ)ピロリジンが出発物質として使用されます。
塩素化置換: ヒドロキシル基が塩素に置換され、N-メチル-2-(2-クロロエチル)ピロリジンが生成されます。
1-(4-クロロフェニル)-1-フェニルエチルアルコールとの反応: この反応は、ソジウムアミドの作用下で、ラセミ体のクレマスチンを生成します。
コハク酸の添加: コハク酸を添加して、ラセミ体のクレマスチンコハク酸塩を生成します。
L-(+)-酒石酸による分割: ラセミ体のクレマスチンコハク酸塩は、アセトンと水中でL-(+)-酒石酸を用いて分割されます。
フマル酸の添加: 最後に、フマル酸を添加してクレマスチンフマル酸塩粗生成物を得て、これを水性アセトン溶液で再結晶して純粋なクレマスチンフマル酸塩を得ます
化学反応の分析
クレマスチンフマル酸塩は、さまざまな化学反応を起こします。
酸化と還元:
置換反応: クレマスチンフマル酸塩は、特にその構造中の塩素原子を含む置換反応に関与することができます。
イオン対形成: クレマスチンフマル酸塩は、酸性媒体中でラウリル硫酸ナトリウムなどの試薬とイオン対を形成することができ、これはそのアッセイに役立ちます.
科学研究への応用
クレマスチンフマル酸塩は、いくつかの科学研究への応用があります。
類似化合物との比較
Clemastine fumarate can be compared with other antihistamines such as diphenhydramine and ketotifen:
Diphenhydramine: Like clemastine fumarate, diphenhydramine is a first-generation antihistamine with sedative effects.
Ketotifen: Ketotifen is another antihistamine used for allergic conditions.
Similar Compounds
- Diphenhydramine
- Ketotifen
- Chlorpheniramine
- Brompheniramine
Clemastine fumarate stands out due to its unique combination of antihistaminic, anticholinergic, and sedative properties, making it a versatile option for treating various allergic conditions.
特性
IUPAC Name |
(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGQWSIVQFOFOQ-YKVZVUFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047785 | |
Record name | Clemastine fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
154 °C at 0.02 mm Hg | |
Record name | CLEMASTINE FUMARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very slightly soluble in water and sparingly soluble in alcohol. | |
Record name | CLEMASTINE FUMARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Inhibitory effects of various histamine receptor-blocking agents including antiallergic agents on metabolic activations of neutrophils were examined by measuring leukotrienes (C4, D4 and E4) formation, arachidonic acid release and superoxide generation. The stimulation of neutrophils by calcium ionophore causes the production of leukotrienes concomitantly with the release of arachidonic acid from the cells and these were effectively diminished with a variety of antihistaminic agents. Almost all the histamine H1 receptor-blocking drugs studied here showed as inhibitors of the metabolic activations of neutrophils, although the degree was dependent on the drug concentrations. The order of potency of the inhibitory effects on the arachidonic acid release were: homochlorcyclizine, clemastine, and azelastine (IC50 < 20 microM) greater than oxatomide (IC50 < 60 microM) and diphenylpyraline greater than triprolidine, meclizine, diphenhydramine (IC50 > 100 microM). The superoxide generation from neutrophils activated by phorbol 12-myristate 13-acetate was also effectively inhibited by these agents, but generally lower concentrations were required to obtain the same degrees of effects. These results indicated that some of the histamine H1 receptor-blocking drugs, such as clemastine and homochlorcyclizine, may act as inhibitors of formation of leukotrienes at the locus of inflammation. | |
Record name | CLEMASTINE FUMARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to faintly yellow crystalline powder | |
CAS No. |
14976-57-9, 15686-51-8 | |
Record name | Clemastine fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14976-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clemastine fumarate [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014976579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | clemastine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clemastine fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [R-(R*,R*)]-2-[2-[1-(p-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidinium hydrogen fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLEMASTINE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19259EGQ3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CLEMASTINE FUMARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
177-178 °C | |
Record name | CLEMASTINE FUMARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
A: Clemastine fumarate acts as a histamine H1 receptor antagonist [, , , , ]. It binds to these receptors, preventing histamine from binding and exerting its effects, such as itching, sneezing, and inflammation.
A: Yes, research suggests that clemastine fumarate also interacts with muscarinic receptors []. Additionally, it has been shown to influence the Toll-like receptor 4 (TLR4)/PI3K/Akt signaling pathway, which plays a role in inflammatory responses and cell survival [, ].
A: Studies indicate that clemastine fumarate can attenuate myocardial ischemia-reperfusion injury by activating the TLR4/PI3K/Akt pathway []. It is suggested that this interaction may contribute to its protective effects against cardiac injury.
ANone: The molecular formula of clemastine fumarate is C21H26ClNO•C4H4O4 and its molecular weight is 467.97 g/mol.
A: Yes, several studies have used ultraviolet (UV) spectrophotometry for the identification and quantification of clemastine fumarate [, , ].
A: Clemastine fumarate is available in various formulations, including tablets, syrups, injections, gels, and emulsions [, , , ].
A: Yes, research suggests that clemastine fumarate content in solid preparations can decrease over time []. Strategies to improve stability, such as specific excipient ratios and formulation techniques, have been explored [, , ].
A: Clemastine fumarate can be administered orally or intramuscularly, depending on the formulation and desired therapeutic effect [, , , , ].
A: Studies suggest that clemastine fumarate is metabolized in the liver, and one of its main metabolites is clemastine sulfoxide []. Research indicates that clemastine fumarate might inhibit the activity of cytochrome P450 enzymes, particularly CYP2D6, in human liver microsomes [].
A: The half-life of clemastine fumarate has been reported to be approximately 20 hours in healthy volunteers [].
A: Yes, clemastine fumarate can cross the blood-brain barrier, which is attributed to its ability to induce drowsiness as a side effect [, ].
A: Research has explored the potential of clemastine fumarate in various areas, including: * Allergic rhinitis: Studies demonstrate its efficacy in reducing sneezing, rhinorrhea, and nasal congestion in both seasonal and perennial allergic rhinitis [, , , , , , ]. * Common cold: Evidence suggests that it can reduce rhinorrhea and sneezing associated with the common cold [, ]. * Urticaria: Clemastine fumarate injections have shown efficacy in treating acute urticaria [, ]. * Pruritus: It has demonstrated antipruritic effects in cats and dogs [, ]. * Leishmaniasis: Research indicates potential antileishmanial activity by inhibiting the Leishmania inositol phosphorylceramide synthase []. * Multiple sclerosis (MS): Studies suggest possible remyelinating effects in MS, although further investigation is needed due to safety concerns [, , , ]. * Preterm white matter injury (PWMI): Animal models have shown that clemastine fumarate can promote myelination in PWMI []. * Post-surgical adhesions: Studies in rats suggest a potential role in reducing intraabdominal adhesions after surgery [].
A: Researchers have used various in vitro models, including: * Cell lines: Rat cardiomyocyte cell line (H9C2) for studying myocardial ischemia-reperfusion injury [, ]. * Rat basophilic leukemia cells (RBL-2H3): Investigating mast cell degranulation []. * Human induced pluripotent stem cell-derived oligodendrocytes: Studying potential toxicity and mechanisms in the context of MS [].
A: Common side effects include drowsiness, dry mouth, headache, and dizziness [, , , ].
A: Yes, research has raised concerns about its potential to accelerate disability accumulation in progressive multiple sclerosis, potentially through enhancing pyroptosis, a form of inflammatory cell death []. Further research is needed to fully understand these risks and determine appropriate patient selection and monitoring strategies.
A: Yes, as it inhibits CYP2D6 activity, it can potentially interact with drugs metabolized by this enzyme, leading to altered drug levels and potential toxicity [].
A: Various methods are employed, including: * High-performance liquid chromatography (HPLC) [, , , , ]: Offering high sensitivity and accuracy for clemastine fumarate quantification in various matrices. * HPLC coupled with mass spectrometry (HPLC-MS/MS) []: Provides even higher sensitivity and selectivity for analyzing clemastine fumarate in biological samples like plasma. * UV Spectrophotometry [, , ]: A simpler and faster method for clemastine fumarate determination in pharmaceutical preparations.
A: Yes, pharmaceutical manufacturers and researchers must adhere to strict quality control standards, including those outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [].
ANone: While the provided research doesn't focus on its environmental impact, it's an essential aspect to consider for any pharmaceutical compound. Future research could explore its ecotoxicological effects and develop strategies for responsible waste management.
A: Yes, several other antihistamines, such as chlorpheniramine, ketotifen, and azelastine, have been compared to clemastine fumarate in various studies [, , , , , ]. The choice of agent depends on factors such as the specific condition, individual patient response, and tolerability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。